

Dibutyl malate CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibutyl malate*

Cat. No.: *B1584803*

[Get Quote](#)

An In-Depth Technical Guide to **Dibutyl Malate** for Researchers and Drug Development Professionals

Abstract

Dibutyl malate (DBM), systematically known as Dibutyl (2Z)-but-2-enedioate, is a versatile diester of maleic acid with significant applications across various scientific and industrial domains.^[1] Its utility stems from its function as a plasticizer, a comonomer in polymerization, and a pivotal intermediate in advanced organic synthesis. This guide provides a comprehensive overview of **dibutyl malate**, detailing its chemical identity, physicochemical properties, synthesis protocols, analytical methods, and key applications, with a particular focus on its relevance to researchers and professionals in drug development. Safety, handling, and toxicological data are also presented to ensure its responsible use in a laboratory and industrial context.

Chemical Identity and Physicochemical Properties

Dibutyl malate is a colorless to slightly yellow, oily organic liquid with a characteristic ester-like odor.^{[1][2]} It is the dibutyl ester of maleic acid, an unsaturated dicarboxylic acid.^[1] This unsaturated nature, conferred by the central carbon-carbon double bond, is key to many of its chemical applications, particularly in polymerization and addition reactions.^{[2][3]} While miscible with many common organic solvents such as ethanol, acetone, and toluene, it has very low solubility in water.^[4]

Table 1: Physicochemical Properties of Dibutyl Malate

Property	Value	Source(s)
CAS Number	105-76-0	[1] [2] [5] [6] [7]
IUPAC Name	Dibutyl (2Z)-but-2-enedioate	[1] [5] [6]
Synonyms	Maleic acid dibutyl ester, DBM, di-n-Butyl maleate	[1] [5] [7] [8]
Molecular Formula	C ₁₂ H ₂₀ O ₄	[1] [5] [6] [8]
Molecular Weight	228.29 g/mol	[6]
Appearance	Clear, colorless to yellowish oily liquid	[1] [2] [4] [6]
Melting Point	-85 °C	[1] [2] [6]
Boiling Point	~280 - 281 °C	[1] [4] [9]
Density	~0.99 g/cm ³ (at 20-25 °C)	[1] [9]
Flash Point	~140 - 141 °C	[1] [6]
Water Solubility	Very slightly soluble (0.17 g/L at 20 °C)	[1] [4]
Refractive Index (n ²⁰ /D)	~1.445	[1] [4]
InChI Key	JBSLOWBPDRZSMB- FPLPWBNLSA-N	[6]

Synthesis and Manufacturing

The primary and most well-documented method for synthesizing **dibutyl malate** is the acid-catalyzed esterification of maleic anhydride with n-butanol.[\[1\]](#)[\[10\]](#)[\[11\]](#) This reaction is a classic example of Fischer-Speier esterification.

Reaction Principle

The synthesis involves the reaction of maleic anhydride with two equivalents of n-butanol. An acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by

the alcohol.[10][11] The reaction produces water as a byproduct, which must be removed to drive the equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle.

Caption: General reaction scheme for the synthesis of **Dibutyl Malate**.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from established laboratory procedures.[10][11]

Materials:

- Maleic anhydride (0.63 mol)
- n-Butanol (300 mL, excess)
- p-Toluenesulfonic acid (p-TsOH) (1 g)
- Round-bottom flask (500 mL)
- Dean-Stark apparatus and condenser
- Heating mantle
- Rotary evaporator

Procedure:

- Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
- Charging Reactants: To the flask, add 70 g (0.63 mol) of maleic anhydride, 300 mL of n-butanol, and 1 g of p-toluenesulfonic acid. The n-butanol acts as both a reactant and a solvent.
- Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with n-butanol. Continue refluxing for approximately 16 hours or until no more water is collected.[10]

- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Purification:** The excess n-butanol is removed under reduced pressure using a rotary evaporator. The residue is the crude **dibutyl malate**.[\[10\]](#)
- **Further Purification (Optional):** For higher purity, the crude product can be washed with a saturated sodium bicarbonate solution to remove any remaining acid catalyst, followed by a water wash, drying over anhydrous magnesium sulfate, and vacuum distillation.
- **Characterization:** The final product's structure and purity should be verified by NMR and/or GC-MS analysis.

Applications in Research and Industry

Dibutyl malate's bifunctional nature—an ester and an alkene—makes it a highly versatile molecule.

Polymer Science and Material Applications

DBM is extensively used as a plasticizer and a comonomer in emulsion polymerization.[\[3\]](#)[\[4\]](#)

- **Plasticizer:** When incorporated into polymers like polyvinyl chloride (PVC) and vinyl resins, DBM increases flexibility, workability, and durability.[\[4\]](#)[\[12\]](#)
- **Comonomer:** It is frequently copolymerized with vinyl acetate to produce latexes for paints and adhesives.[\[3\]](#)[\[4\]](#) The incorporation of DBM improves adhesion, water resistance, and UV stability of the resulting films and coatings.[\[4\]](#)

Intermediate in Organic Synthesis

The carbon-carbon double bond in DBM is reactive and participates in various addition reactions, making it a valuable synthetic intermediate.[\[3\]](#)

- **Diels-Alder Reactions:** DBM can act as a dienophile in Diels-Alder cycloadditions to create complex cyclic structures.[\[3\]](#)[\[8\]](#)
- **Michael Addition:** It reacts with amines via the Michael addition to form polyaspartic esters.[\[1\]](#) These products are used in high-performance coatings, sealants, and elastomers.

- Hydrogenation: The double bond can be hydrogenated to yield dibutyl succinate, an important intermediate for various chemical syntheses.[3]
- Sulfosuccinate Surfactants: DBM is a precursor in the manufacture of sulfosuccinates, which are powerful wetting agents used in detergents and paints.[4][8]

Caption: **Dibutyl Malate** as a key intermediate in organic synthesis.

Relevance to Drug Development

While not typically an active pharmaceutical ingredient (API) itself, DBM's role as a synthetic intermediate is highly relevant. It is used in the preparation of lactones, which are scaffolds for synthesizing certain antibacterial compounds.[6] Its derivatives, such as substituted succinic acids, are common building blocks in medicinal chemistry for creating molecules with potential therapeutic activity. Furthermore, DBM-derived polymers can be explored for drug delivery applications as formulation excipients.

Safety, Handling, and Toxicology

Dibutyl malate is considered a hazardous substance requiring careful handling. The primary hazards are skin irritation and sensitization.[2][9][13]

Handling Procedures:

- Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[9][14]
- Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][14]
- Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[9][14] Keep containers tightly closed.[14]

First Aid:

- Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9][15] Seek medical attention if irritation or a rash develops.[15]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][16]
- Inhalation: Move the person to fresh air.[9][16]
- Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[9][16]

Table 2: Toxicological Data for Dibutyl Malate

Endpoint	Species	Value	Source(s)
LD ₅₀ (Oral)	Rat	3700 mg/kg	[1][9][14][16]
LD ₅₀ (Dermal)	Rabbit	10,000 mg/kg	[1][9][16]
Skin Irritation	Rabbit	Irritant	[9][14]
Sensitization	-	May cause an allergic skin reaction	[13][15]

Conclusion

Dibutyl malate is a chemical of significant industrial and research importance. Its well-defined synthesis, versatile reactivity, and useful physical properties make it a staple in polymer science and organic synthesis. For professionals in drug development and related fields, DBM serves as a valuable building block for creating more complex and potentially bioactive molecules. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibutyl maleate - Wikipedia [en.wikipedia.org]
- 2. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]
- 3. celanese.com [celanese.com]

- 4. atamankimya.com [atamankimya.com]
- 5. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. materials.alfachemical.com [materials.alfachemical.com]
- 7. globalchemsources.com [globalchemsources.com]
- 8. Dibutyl Maleate (DBM) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. prepchem.com [prepchem.com]
- 11. Study on Synthesis of Dibutyl Maleate [zkxb.jsu.edu.cn]
- 12. Synthesis method of dibutyl maleate - Eureka | Patsnap [eureka.patsnap.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Dibutyl malate CAS number and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584803#dibutyl-malate-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1584803#dibutyl-malate-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com